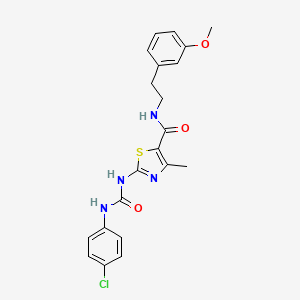

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.

BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthetic Approaches : Research has delved into novel synthetic routes for creating derivatives of tetrahydropyrimidine, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. One study focused on synthesizing a range of heterocyclic compounds derived from visnaginone and khellinone, highlighting their inhibitory activity on cyclooxygenase enzymes and their analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). Another investigation synthesized novel pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, emphasizing the significance of structural modifications on biological activity (Hassan et al., 2014).

Antidiabetic Potential : A specific focus has been on the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, with studies examining their in vitro antidiabetic activity via the α-amylase inhibition assay. This research sheds light on the therapeutic potential of such compounds in diabetes management (Lalpara et al., 2021).

Antiviral and Antimicrobial Effects : Several studies have synthesized and evaluated the antiviral and antimicrobial efficacy of tetrahydropyrimidine derivatives. For instance, compounds were assessed for their inhibitory activity against various DNA and retroviruses, with some derivatives showing marked antiretroviral activity, highlighting their potential in treating viral infections (Hocková et al., 2003).

Molecular and Structural Studies

Crystallography and Molecular Structure : Research into the molecular and crystal structures of related compounds provides insights into their potential interactions and mechanisms of action. For example, studies on isostructural pyrimidine compounds have revealed details about their hydrogen-bonded sheets and electronic structures, contributing to a better understanding of their molecular properties (Trilleras et al., 2009).

Chemical Modifications and Activity Relationship : The synthesis of various derivatives through modifications at different positions on the tetrahydropyrimidine ring has been explored to assess their impact on biological activity. Structural variations, such as changes in substituents, have been correlated with differences in cyclooxygenase inhibition, analgesic, anti-inflammatory, and antimicrobial activities, emphasizing the role of molecular design in enhancing therapeutic efficacy (Palanki et al., 2000).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 3-chloro-4-methylbenzaldehyde with 3-methoxybenzoylurea, followed by cyclization and subsequent reaction with ethyl chloroformate and ammonia.", "Starting Materials": [ "3-chloro-4-methylbenzaldehyde", "3-methoxybenzoylurea", "ethyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-methylbenzaldehyde with 3-methoxybenzoylurea in the presence of a base such as potassium carbonate to form N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea.", "Step 2: Cyclization of N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea with acetic anhydride and a catalytic amount of sulfuric acid to form 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.", "Step 3: Reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with ethyl chloroformate and ammonia in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |

CAS-Nummer |

863612-51-5 |

Molekularformel |

C19H16ClN3O4 |

Molekulargewicht |

385.8 |

IUPAC-Name |

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C19H16ClN3O4/c1-11-6-7-12(8-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-4-3-5-14(9-13)27-2/h3-10H,1-2H3,(H,21,26)(H,22,24) |

InChI-Schlüssel |

RJBMFROXJIHYMF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2941359.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2941361.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2941362.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2941365.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941370.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2941373.png)

![3,5-dinitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941374.png)

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B2941379.png)